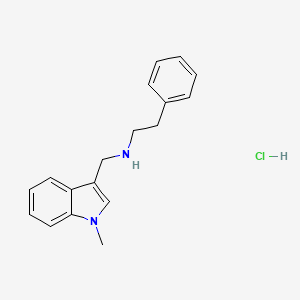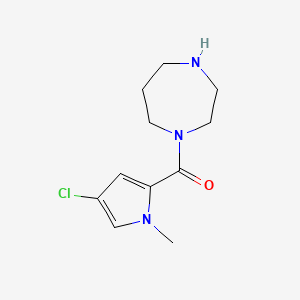
1-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane
Descripción general
Descripción
1-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane (abbreviated as 4-CMP) is a heterocyclic compound containing both a pyrrole ring and a diazepane ring. This compound has been studied extensively due to its unique properties and potential applications in various fields. 4-CMP has been found to possess strong anti-microbial, anti-oxidant, and anti-inflammatory properties. It has also been studied for its potential applications in the fields of medicine, agriculture, and biotechnology.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and structural analysis of nitrogen heterocyclic compounds, including those related to the query compound, highlight innovative approaches to creating complex molecular structures. For instance, the synthesis of derivatives incorporating the 1,4-diazepane structure has been explored, demonstrating the versatility of these frameworks in organic synthesis. The structural analysis often focuses on understanding the conformational preferences and electronic properties of these molecules, which are crucial for their potential applications in drug design and material science (Toze et al., 2011).
Reactivity and Transformation
Research has also been conducted on the reactivity and transformation of tetrahydro-pyrrolobenzodiazepines, indicating the potential of these compounds to undergo various chemical reactions to form new heterocyclic compounds. Such studies shed light on the synthetic versatility of nitrogen-containing heterocycles and pave the way for developing novel compounds with potentially valuable biological or material properties (Voskressensky et al., 2014).
Potential in Medicinal Chemistry
The investigation into the synthesis of specific derivatives, such as 1H,4H‐pyrazolo[4,3f]pyrrolo[1,2‐a][1,4]diazepine, highlights the interest in these compounds for medicinal chemistry applications. The development of new synthetic routes to access these structures is crucial for exploring their potential as pharmacophores in drug discovery efforts (Massa et al., 1984).
Molecular Docking Studies
Some studies have extended beyond synthesis to include molecular docking studies, which are instrumental in predicting the interaction of these heterocyclic compounds with biological targets. Such research is foundational in the early stages of drug development, providing insights into the binding efficiency and potential biological activity of new compounds (Malathi & Chary, 2019).
Novel Synthetic Strategies
Research on novel strategies for synthesizing heterocyclic systems related to the query compound showcases the ongoing development of efficient and versatile synthetic methods. These studies contribute to the broader field of organic synthesis by providing new routes to complex molecules that can have various scientific and industrial applications (Kharaneko & Bogza, 2013).
Propiedades
IUPAC Name |
(4-chloro-1-methylpyrrol-2-yl)-(1,4-diazepan-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-14-8-9(12)7-10(14)11(16)15-5-2-3-13-4-6-15/h7-8,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETHPNKFGXZNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N2CCCNCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



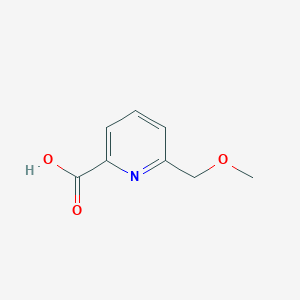
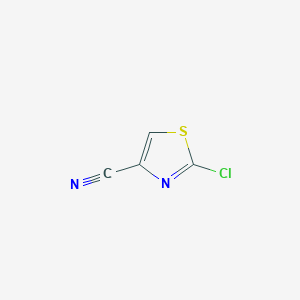
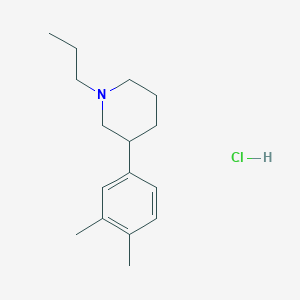
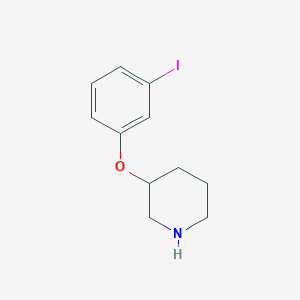

![N-[3-(1H-imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1451579.png)

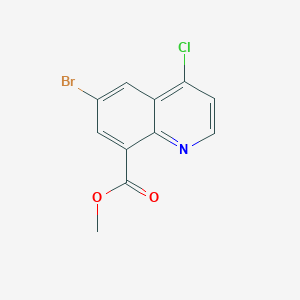
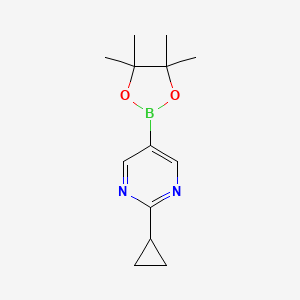
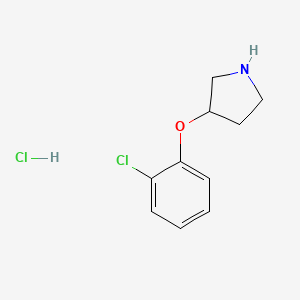

![2-(Trifluoromethyl)benzo[d]thiazol-5-amine](/img/structure/B1451587.png)
![6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile](/img/structure/B1451590.png)
